2-(Pent-1-en-1-yl)cyclopent-2-en-1-one
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Overview
Description
2-(2-cis-Pentenyl)-2-cyclopenten-1-one, also known as jasmonic acid, is a naturally occurring compound found in higher plants. It plays a crucial role in plant growth regulation and stress responses. This compound is part of the jasmonate family, which includes its methyl ester and isoleucine conjugate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves several steps. One common method is the conjugate reduction of α,β-unsaturated carbonyl compounds. This process can be efficiently carried out by complexation with aluminum tris(2,6-diphenylphenoxide) . The reaction conditions typically involve the use of dry solvents such as toluene and tetrahydrofuran, which are freshly distilled before use .
Industrial Production Methods: Industrial production of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one can be achieved through various methods, including the use of cyclopentaneacetic acid derivatives. For example, cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester can be used as a precursor . The production process involves gas chromatography-mass spectrometry for analysis and purification .
Chemical Reactions Analysis
Types of Reactions: 2-(2-cis-Pentenyl)-2-cyclopenten-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant physiology and its applications in various fields.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include aluminum tris(2,6-diphenylphenoxide) for reduction reactions . The conditions for these reactions often involve the use of dry solvents and controlled temperatures to ensure the desired isomeric ratios .
Major Products Formed: The major products formed from the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include its methyl ester and isoleucine conjugate derivatives.
Scientific Research Applications
2-(2-cis-Pentenyl)-2-cyclopenten-1-one has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing various derivatives In biology, it is studied for its role in plant growth regulation and stress responsesIn industry, it is used in the production of fragrances and flavorings .
Mechanism of Action
The mechanism of action of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves its role as a signaling molecule in plants. It interacts with specific receptors and transcription factors to regulate various physiological processes. The JAZ-MYC module plays a central role in the jasmonic acid signaling pathway, integrating regulatory transcription factors and related genes .
Comparison with Similar Compounds
2-(2-cis-Pentenyl)-2-cyclopenten-1-one is unique compared to other similar compounds due to its specific role in plant stress responses and growth regulation. Similar compounds include its methyl ester (methyl jasmonate) and isoleucine conjugate (jasmonoyl-isoleucine), which also belong to the jasmonate family . These compounds share similar signaling pathways but differ in their specific functions and applications .
Properties
CAS No. |
41031-88-3 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-pent-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h4,6-7H,2-3,5,8H2,1H3 |
InChI Key |
MTFJBXKIZCTRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CCCC1=O |
Origin of Product |
United States |
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